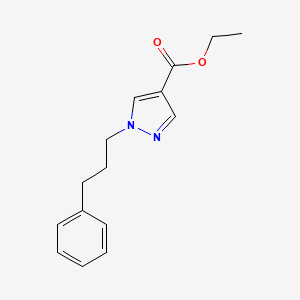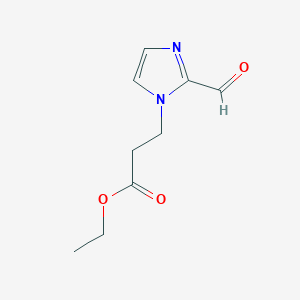
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is a complex organic compound that belongs to the class of isoquinoline alkaloids. This compound is characterized by its unique structure, which includes a hydroxybenzyl group and a methyl group attached to an octahydroisoquinoline skeleton. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the isoquinoline core.
Hydrogenation: The isoquinoline core is then subjected to hydrogenation to reduce the double bonds, resulting in the octahydroisoquinoline structure.
Introduction of the Hydroxybenzyl Group: This step involves the alkylation of the octahydroisoquinoline with a hydroxybenzyl halide under basic conditions.
Methylation: Finally, the methyl group is introduced through a methylation reaction using a suitable methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation equipment, and automated purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to modify the isoquinoline core.
Substitution: The hydroxybenzyl group can undergo nucleophilic substitution reactions.
Methylation: Additional methyl groups can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Methylation: Methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated isoquinoline derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
Methylation: Formation of additional methylated isoquinoline derivatives.
科学研究应用
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation, pain, and neuronal function.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Lacks the hydroxybenzyl and methyl groups, resulting in different biological activities.
1,2,3,4,5,6,7,8-Octahydroisoquinoline: Lacks the hydroxybenzyl group, leading to different chemical reactivity and biological properties.
1-(4-Hydroxybenzyl)-2-methylisoquinoline: Lacks the octahydro structure, affecting its stability and reactivity.
Uniqueness
(-)-1-(p-Hydroxybenzyl)-2-methyl-1,2,3,4,5,6,7,8-octahydroisoquinoline is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activities. Its octahydroisoquinoline core provides stability, while the hydroxybenzyl and methyl groups offer sites for further chemical modification and interaction with biological targets.
属性
分子式 |
C17H23NO |
|---|---|
分子量 |
257.37 g/mol |
IUPAC 名称 |
4-[(2-methyl-3,4,5,6,7,8-hexahydro-1H-isoquinolin-1-yl)methyl]phenol |
InChI |
InChI=1S/C17H23NO/c1-18-11-10-14-4-2-3-5-16(14)17(18)12-13-6-8-15(19)9-7-13/h6-9,17,19H,2-5,10-12H2,1H3 |
InChI 键 |
NMFJSADPLJZVNC-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC2=C(C1CC3=CC=C(C=C3)O)CCCC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 1-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxylate](/img/structure/B8289582.png)






![Benzonitrile, 5-formyl-2-[[2-(trifluoromethyl)-4-pyridinyl]oxy]-](/img/structure/B8289633.png)




![5,7-Dichloro-6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B8289675.png)
